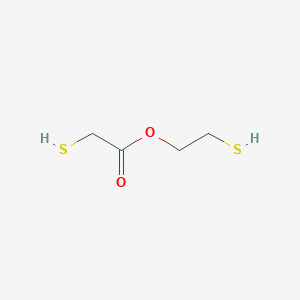
Acetic acid, mercapto-, 2-mercaptoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, mercapto-, 2-mercaptoethyl ester is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a fruit-like aroma. This compound is commonly used as a flavoring agent and spice synergist in various food products such as fruits, vegetables, biscuits, candy, and alcohol .
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid, mercapto-, 2-mercaptoethyl ester can be synthesized by reacting ethanoic anhydride with 2-mercaptoethanol. The specific reaction conditions can be adjusted according to laboratory requirements . The reaction typically involves the following steps:
- Mixing ethanoic anhydride and 2-mercaptoethanol in a suitable solvent.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purifying the product through distillation or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The process involves:
- Large-scale mixing of ethanoic anhydride and 2-mercaptoethanol.
- Controlled heating and reaction monitoring.
- Industrial purification methods such as distillation, crystallization, or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Acetic acid, mercapto-, 2-mercaptoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols.
Substitution Products: Various esters and thioesters.
科学的研究の応用
Acetic acid, mercapto-, 2-mercaptoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of acetic acid, mercapto-, 2-mercaptoethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, proteins, and other biomolecules.
Pathways: The compound can modulate enzymatic activity, influence protein folding, and participate in redox reactions.
類似化合物との比較
Similar Compounds
Acetic acid, mercapto-, ethyl ester: Similar structure but with an ethyl group instead of a 2-mercaptoethyl group.
Acetic acid, mercapto-, methyl ester: Contains a methyl group instead of a 2-mercaptoethyl group.
Polyethylene glycol, mercaptoPEG acid: A polymeric compound with similar functional groups.
Uniqueness
Acetic acid, mercapto-, 2-mercaptoethyl ester is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its applications in multiple fields. Its fruit-like aroma also makes it valuable in the flavor and fragrance industry.
特性
CAS番号 |
38705-47-4 |
|---|---|
分子式 |
C4H8O2S2 |
分子量 |
152.2 g/mol |
IUPAC名 |
2-sulfanylethyl 2-sulfanylacetate |
InChI |
InChI=1S/C4H8O2S2/c5-4(3-8)6-1-2-7/h7-8H,1-3H2 |
InChIキー |
FVDQMWJUZJOJSO-UHFFFAOYSA-N |
正規SMILES |
C(CS)OC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



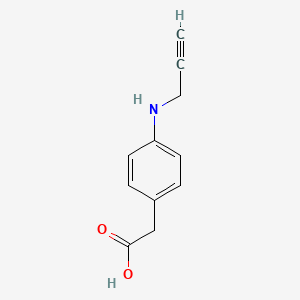


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
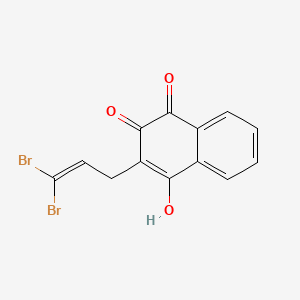
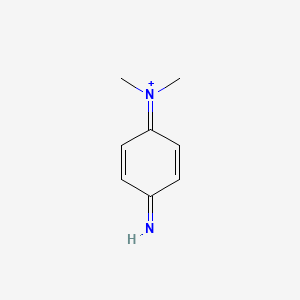
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
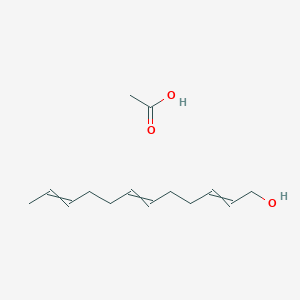


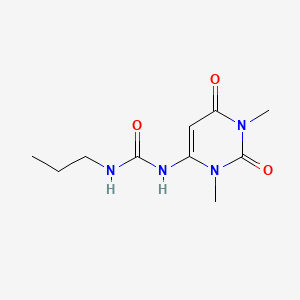

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
